molecular formula C13H15ClN2O2 B1399103 (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione CAS No. 886588-61-0

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B1399103
CAS No.: 886588-61-0
M. Wt: 266.72 g/mol
InChI Key: BQSFMNHZZTVEQZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Piperidin-3-yl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring attached to an isoindoline-1,3-dione core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ®-3-piperidinol.

    Cyclization Reaction: The key step involves the cyclization of phthalic anhydride with ®-3-piperidinol under acidic conditions to form the isoindoline-1,3-dione core.

    Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized isoindoline derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-2-(Piperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Modulating gene expression to influence cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Piperidin-3-yl)isoindoline-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.

    Piperidine Derivatives: Compounds with structural similarities to the piperidine ring.

Uniqueness

®-2-(Piperidin-3-yl)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds

Properties

IUPAC Name

2-[(3R)-piperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZMSVKCTYEPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.